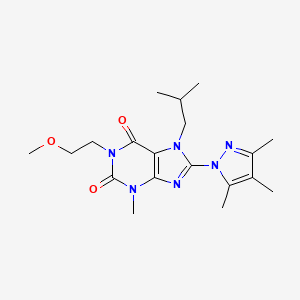
7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Molecular Formula
- Chemical formula : C₁₄H₁₈N₄O₂
- Molecular weight : 286.32 g/mol
Structural Features
The compound features a purine core with several substituents that may influence its biological activity. The presence of an isobutyl group and a methoxyethyl group suggests potential lipophilicity, which can enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which are crucial for cellular proliferation.
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, indicating potential anti-cancer properties.
Efficacy Against Pathogens
Research indicates that derivatives of purine compounds exhibit significant activity against various pathogens:
- Antimicrobial Activity : Studies have demonstrated that similar compounds display inhibitory effects against bacterial strains and fungi.
- Antiparasitic Activity : Some purine derivatives have shown promise in inhibiting the growth of parasitic organisms such as Leishmania spp. and nematodes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Leishmania donovani : A related compound demonstrated modest activity against intracellular amastigotes with high selectivity for Leishmania NMT over human NMTs .
- Nematode Inhibition : Research on 1-methyl-1H-pyrazole derivatives revealed potent inhibition of Haemonchus contortus, a parasitic nematode, indicating the potential for this class of compounds in treating parasitic infections .
Table 1: Biological Activity Summary
| Biological Target | Activity Type | Reference |
|---|---|---|
| Leishmania donovani | Inhibition | |
| Parasitic nematodes | Inhibition | |
| Bacterial strains | Antimicrobial | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification Type | Observed Activity |
|---|---|---|
| 7-Isobutyl derivative | Isobutyl substitution | Enhanced potency |
| Methoxyethyl modification | Increased lipophilicity | Improved bioavailability |
Research Findings
Recent findings suggest that modifications on the purine scaffold can significantly alter the biological activity of these compounds. For instance, the introduction of various alkyl groups has been linked to enhanced potency against specific targets, while maintaining selectivity towards non-target human enzymes.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-11(2)10-24-15-16(20-18(24)25-14(5)12(3)13(4)21-25)22(6)19(27)23(17(15)26)8-9-28-7/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHNREUIMKZZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














